N-Methyl-2-benzyloxyethylamine

Description

The exact mass of the compound N-Methyl-2-benzyloxyethylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108201. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Methyl-2-benzyloxyethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-2-benzyloxyethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-phenylmethoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11-7-8-12-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTMQFFVVICKDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80296181 | |

| Record name | N-Methyl-2-benzyloxyethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71126-62-0 | |

| Record name | 71126-62-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-2-benzyloxyethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical properties of N-methyl-2-phenylmethoxyethanamine

An In-Depth Technical Guide to the Physicochemical Characterization of N-methyl-2-phenylmethoxyethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of N-methyl-2-phenylmethoxyethanamine (CAS No. 71126-62-0). As a sparsely documented compound, a complete experimental dataset is not available in the public domain. Therefore, this document serves a dual purpose: first, to consolidate all available computed and spectral data from authoritative sources; and second, to provide field-proven experimental methodologies for the empirical determination of its key physical properties. This approach offers a practical framework for researchers handling novel or lesser-known chemical entities, emphasizing the causality behind experimental choices and the importance of a self-validating characterization workflow to ensure scientific integrity.

Chemical Identity and Structure

The foundational step in characterizing any chemical substance is to establish its unambiguous identity. N-methyl-2-phenylmethoxyethanamine, also commonly known as N-methyl-2-benzyloxyethylamine, is a secondary amine and an ether. Its structure incorporates both a flexible aliphatic chain and a rigid aromatic group, features that dictate its physical behavior and reactivity.

| Identifier | Value | Source |

| IUPAC Name | N-methyl-2-(phenylmethoxy)ethanamine | [1] |

| CAS Number | 71126-62-0 | [1] |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| InChIKey | SXTMQFFVVICKDI-UHFFFAOYSA-N | [1] |

| SMILES | CNCCOCC1=CC=CC=C1 | [1] |

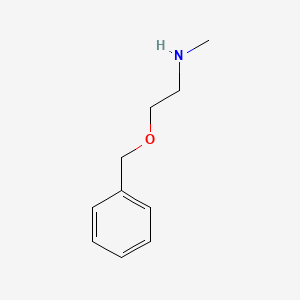

Figure 1: 2D Chemical Structure of N-methyl-2-phenylmethoxyethanamine.

Figure 1: 2D Chemical Structure of N-methyl-2-phenylmethoxyethanamine.

Physicochemical Properties: Computed Data and Experimental Guidance

| Property | Value / Prediction | Data Type | Significance & Experimental Insight |

| Melting Point | Not Experimentally Determined | - | Causality: Critical for assessing purity. A sharp melting range typically indicates high purity, whereas a broad range suggests the presence of impurities. The value dictates whether recrystallization is a viable purification method. |

| Boiling Point | Not Experimentally Determined | - | Causality: Essential for purification via distillation. Given the molecular weight and functional groups, a high boiling point is expected, likely requiring vacuum distillation to prevent thermal decomposition. |

| Density | Not Experimentally Determined | - | Causality: Required for accurate conversion between mass and volume, which is fundamental for calculating molarity of solutions and reaction stoichiometry without repeated weighings. |

| XLogP3 | 1.1 | Computed | Causality: This value suggests a moderate lipophilicity. It indicates the compound is more likely to be soluble in organic solvents than in water, guiding choices for extraction, chromatography, and formulation.[1] |

| Topological Polar Surface Area | 21.3 Ų | Computed | Causality: This relatively low TPSA, combined with the XLogP3 value, is often used in drug development to predict membrane permeability and oral bioavailability. It suggests the molecule has the potential for good cell penetration.[1] |

| Hydrogen Bond Donors | 1 (the N-H group) | Computed | Causality: The presence of a hydrogen bond donor influences intermolecular interactions, affecting boiling point, viscosity, and solubility in protic solvents.[1] |

| Hydrogen Bond Acceptors | 2 (the N and O atoms) | Computed | Causality: Hydrogen bond acceptors are key sites for interaction with protic solvents like water and alcohols, contributing to the compound's solubility profile.[1] |

Standard Protocol for Melting Point Determination

The determination of a melting point is a fundamental technique for characterizing a solid organic compound.

Objective: To determine the melting range of a solid sample to assess its purity.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A solvent-free, crystalline solid is essential for an accurate reading.

-

Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount of material into the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Rapid Scan (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a rough estimate.

-

Accurate Determination: Use a new sample. Heat the block rapidly to about 20 °C below the estimated melting point. Then, reduce the heating rate to 1-2 °C per minute. This slow rate is critical to allow the temperature of the sample and the thermometer to equilibrate.

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.

-

Trustworthiness Check: A pure compound should exhibit a sharp melting range (typically < 2 °C). A broad or depressed melting range is a strong indicator of impurities.

Qualitative Solubility Assessment

Objective: To determine the solubility profile of the compound in a range of common laboratory solvents.

Methodology:

-

Solvent Selection: Choose a representative set of solvents with varying polarities (e.g., Water, Ethanol, Dichloromethane, Hexane).

-

Procedure: To approximately 1 mL of each solvent in a separate test tube, add ~10 mg of the compound.

-

Observation: Agitate the mixture for 30-60 seconds. Observe if the solid dissolves completely.

-

Classification:

-

Soluble: No solid particles are visible.

-

Slightly Soluble: A significant portion of the solid dissolves, but some remains.

-

Insoluble: The solid does not appear to dissolve.

-

-

Predicted Outcome for N-methyl-2-phenylmethoxyethanamine: Based on its structure, it is predicted to be highly soluble in polar organic solvents like ethanol and dichloromethane, and insoluble or only slightly soluble in nonpolar solvents like hexane. Its solubility in water is likely to be slight, enhanced by the ability of the amine to be protonated at low pH.

Spectroscopic Profile for Structural Verification

Spectroscopy is the cornerstone of chemical characterization, providing direct evidence of a molecule's atomic connectivity and structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elucidation of its structure.

Analysis of Electron Ionization (EI) Mass Spectrum:

The GC-MS data for N-methyl-2-phenylmethoxyethanamine shows several key fragments that are diagnostic of its structure.[1]

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (165.23) would be expected, though it may be weak or absent in EI-MS due to facile fragmentation.

-

Base Peak (m/z 44): The most abundant fragment is observed at m/z 44. This is the result of a characteristic alpha-cleavage adjacent to the nitrogen atom, forming the stable N-methylmethaniminium ion [CH₂=N(H)CH₃]⁺. This is a definitive indicator of the N-methyl-2-aminoethyl moiety.

-

Key Fragment (m/z 91): A strong signal at m/z 91 corresponds to the tropylium ion [C₇H₇]⁺. This is a classic fragment for compounds containing a benzyl group, formed by the rearrangement and stabilization of the benzyl cation.

Caption: Integrated workflow for compound synthesis and characterization.

References

-

PubChem. N-Methyl-2-phenylacetamide | C9H11NO | CID 81274. National Center for Biotechnology Information. [Link]

-

Ataman Kimya. N-METHYL-2-PYRROLIDONE (NMP). [Link]

-

PubChem. N-ethyl-N-methyl-2-(2-methylpropoxy)ethanamine. National Center for Biotechnology Information. [Link]

-

PubChem. N-methyl-2-[(R)-(2-methylphenyl)-phenylmethoxy]ethanamine. National Center for Biotechnology Information. [Link]

-

Wikipedia. N-Methyl-2-pyrrolidone. [Link]

-

PubChem. N-Methyl-2-benzyloxyethylamine | C10H15NO | CID 268107. National Center for Biotechnology Information. [Link]

-

PubChem. N-Methylbenzeneethanamine | C9H13N | CID 11503. National Center for Biotechnology Information. [Link]

-

PubChem. N-methyl-1-[2-(1-phenylethenyl)phenyl]methanamine. National Center for Biotechnology Information. [Link]

-

ChemSynthesis. N-ethyl-N-phenylmethoxyethanamine. [Link]

-

U.S. Environmental Protection Agency. Methanamine, N-methyl-. [Link]

Sources

An In-Depth Technical Guide to the Synthesis Precursors for N-Methyl-2-benzyloxyethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2-benzyloxyethylamine is a significant secondary amine that serves as a valuable building block in the synthesis of various pharmaceutical compounds and research chemicals. Its structural motif, featuring a methylated secondary amine and a benzyloxy group, imparts specific physicochemical properties that are desirable in drug design. This guide provides a comprehensive overview of the primary synthetic precursors and the key methodologies for the preparation of N-Methyl-2-benzyloxyethylamine, offering insights into the strategic choices and experimental considerations for its efficient synthesis.

Two principal retrosynthetic pathways dominate the synthesis of N-Methyl-2-benzyloxyethylamine: reductive amination of a carbonyl compound and N-alkylation of a primary amine. The selection of a particular route is often dictated by the availability of starting materials, desired scale of synthesis, and laboratory capabilities. This guide will delve into both approaches, detailing the synthesis of the requisite precursors and providing step-by-step protocols for the key transformations.

I. Reductive Amination Pathway: A Convergent Approach

Reductive amination is a robust and widely employed method for the formation of amines.[1][2] In the context of N-Methyl-2-benzyloxyethylamine synthesis, this pathway involves the reaction of 2-benzyloxyacetaldehyde with methylamine to form an intermediate imine, which is subsequently reduced to the target secondary amine.[3][4]

Core Precursor: 2-Benzyloxyacetaldehyde

The cornerstone of this synthetic route is the aldehyde precursor, 2-benzyloxyacetaldehyde. Its preparation is a critical first step that directly impacts the overall efficiency of the synthesis.

A common and effective method for the preparation of 2-benzyloxyacetaldehyde is the oxidation of 2-benzyloxyethanol.[5]

Experimental Protocol: Oxidation of 2-Benzyloxyethanol [5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-benzyloxyethanol in a suitable organic solvent such as dichloromethane.

-

Addition of Oxidizing Agent: Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) or a Dess-Martin periodinane-based reagent, portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate for periodinane-based oxidations).

-

Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-benzyloxyacetaldehyde can be purified by flash column chromatography on silica gel.

Reductive Amination of 2-Benzyloxyacetaldehyde

With the aldehyde precursor in hand, the subsequent reductive amination with methylamine proceeds to furnish the target N-Methyl-2-benzyloxyethylamine.

Caption: Reductive amination of 2-benzyloxyacetaldehyde with methylamine.

Experimental Protocol: Reductive Amination [6]

-

Imine Formation: Dissolve 2-benzyloxyacetaldehyde in a suitable solvent, such as methanol or 1,2-dichloroethane. Add a solution of methylamine (e.g., as a solution in THF or as methylamine hydrochloride with a base) to the aldehyde solution. Stir the mixture at room temperature to facilitate the formation of the imine intermediate.

-

Reduction: To the solution containing the imine, add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise.[7]

-

Reaction Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the imine intermediate.

-

Work-up: Carefully quench the reaction by the slow addition of water or a dilute acid.

-

Extraction: Extract the product into an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by distillation under reduced pressure or by column chromatography.

| Reagent/Parameter | Condition | Purpose |

| Aldehyde | 2-Benzyloxyacetaldehyde | Carbonyl source |

| Amine | Methylamine | Nitrogen source |

| Reducing Agent | Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) | Reduction of the imine intermediate |

| Solvent | Methanol, 1,2-Dichloroethane | Reaction medium |

| Temperature | Room Temperature | For both imine formation and reduction |

Table 1: Key parameters for the reductive amination synthesis of N-Methyl-2-benzyloxyethylamine.

II. N-Alkylation Pathway: A Stepwise Approach

An alternative and equally viable synthetic strategy is the direct N-methylation of 2-benzyloxyethylamine. This linear approach first requires the synthesis of the primary amine precursor.

Core Precursor: 2-Benzyloxyethylamine

2-Benzyloxyethylamine is the key starting material for the N-alkylation route and can be prepared from readily available precursors.[4]

A common method for synthesizing 2-benzyloxyethylamine involves the reduction of 2-benzyloxyacetonitrile.

Experimental Protocol: Synthesis of 2-Benzyloxyethylamine

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF).

-

Addition of Nitrile: Add a solution of 2-benzyloxyacetonitrile in the same anhydrous solvent dropwise to the reducing agent suspension, maintaining a controlled temperature (typically 0 °C to room temperature).

-

Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature or gentle reflux until the nitrile starting material is fully consumed, as monitored by TLC or IR spectroscopy.

-

Work-up: Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.

-

Filtration and Extraction: Filter the resulting solids and wash them thoroughly with an organic solvent. Extract the filtrate with an organic solvent.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-benzyloxyethylamine, which can be further purified by distillation.

N-Methylation of 2-Benzyloxyethylamine

Once 2-benzyloxyethylamine is obtained, the final step is the introduction of a methyl group onto the nitrogen atom. Several methods are available for this transformation.

The Eschweiler-Clarke reaction is a classic and efficient method for the N-methylation of primary and secondary amines using formaldehyde and formic acid.[1][8][9][10] This method is particularly advantageous as it avoids the issue of over-alkylation.[10]

Sources

- 1. N-methylation and N-formylation of a secondary amine drug (varenicline) in an osmotic tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt - Google Patents [patents.google.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. prepchem.com [prepchem.com]

- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 8. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents [patents.google.com]

- 9. Review of Modern Eschweiler–Clarke Methylation Reaction | MDPI [mdpi.com]

- 10. apps.dtic.mil [apps.dtic.mil]

A-Z.guide to N-Methyl-2-benzyloxyethylamine: From Latent Intermediate to Novel Research Applications

Abstract: N-Methyl-2-benzyloxyethylamine, a secondary amine with a benzyl ether moiety, is currently cataloged primarily as a chemical intermediate.[][2] This classification, while accurate, belies the compound's significant untapped potential for broader research applications. This in-depth guide moves beyond its current designation to explore its latent possibilities as a versatile scaffold in medicinal chemistry and as a candidate for neuropharmacological and antimicrobial screening. By examining its structural alerts and drawing parallels with established pharmacophores, we delineate several data-driven hypotheses for its utility. This whitepaper provides the conceptual framework and detailed experimental protocols for researchers, scientists, and drug development professionals to unlock the full potential of this promising, yet under-explored, molecule.

Foundational Profile: N-Methyl-2-benzyloxyethylamine

Before postulating future applications, a firm grasp of the molecule's fundamental characteristics is essential. N-Methyl-2-benzyloxyethylamine (CAS No. 71126-62-0) is a derivative of ethanolamine, featuring a benzyl ether protecting group and an N-methylated amine.[3]

Physicochemical & Safety Data

A summary of the compound's known properties is crucial for experimental design, including handling, storage, and reaction setup.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO | PubChem[3] |

| Molecular Weight | 165.23 g/mol | PubChem[3] |

| IUPAC Name | N-methyl-2-(phenylmethoxy)ethanamine | PubChem[3] |

| Appearance | Colorless to pale yellow liquid (inferred from analogs) | Cole-Parmer[4] |

| Boiling Point | 241°C (Predicted for analog 2-(Benzyloxy)ethanamine) | ChemicalBook[5] |

| pKa | 8.82 ± 0.10 (Predicted for analog 2-(Benzyloxy)ethanamine) | ChemicalBook[5] |

Safety & Handling: The structural class of N-Methyl-2-benzyloxyethylamine (amines, liquid, corrosive, n.o.s.) suggests it should be handled with care.[6] Analogs like 2-(Benzyloxy)ethanamine are classified as corrosive, causing severe skin burns and eye damage.[7][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[4] All manipulations should be performed in a well-ventilated fume hood.[7]

Core Application: A Versatile Intermediate in Multi-Step Synthesis

The primary and most validated application of N-Methyl-2-benzyloxyethylamine is as a building block in organic synthesis.[][2] Its bifunctional nature—a nucleophilic secondary amine and a stable benzyl ether—allows for sequential, regioselective reactions.

Rationale for Use as an Intermediate

-

Nucleophilic Amine: The secondary amine can readily participate in nucleophilic substitution or addition reactions to form carbon-nitrogen bonds, a cornerstone of many pharmaceutical syntheses.[9]

-

Benzyl Protecting Group: The benzyl ether is a robust protecting group for the hydroxyl function of the parent ethanolamine. It is stable to a wide range of reaction conditions (e.g., basic, organometallic) but can be readily cleaved via catalytic hydrogenation when the hydroxyl group needs to be revealed or modified. This strategy is fundamental in complex molecule synthesis.

Workflow: Synthesis of a Hypothetical Bioactive Compound

This workflow illustrates how N-Methyl-2-benzyloxyethylamine can be employed to synthesize more complex molecules, such as a hypothetical N-substituted dihydropyridine derivative, a class of compounds known for its cardiovascular applications.

Caption: Synthetic workflow using N-Methyl-2-benzyloxyethylamine as an intermediate.

Postulated Research Application 1: Neuropharmacology

The core structure of N-Methyl-2-benzyloxyethylamine contains a phenethylamine scaffold, a privileged structure in neuroscience research. This makes it a compelling candidate for screening against central nervous system (CNS) targets.

Hypothesis: Monoamine Oxidase (MAO) Inhibition

Rationale: The N-methyl-phenethylamine backbone is a common feature in many CNS stimulants and monoamine oxidase inhibitors.[10] MAO enzymes are critical for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters, a mechanism used to treat depression and neurodegenerative diseases. The N-methyl group can influence selectivity and potency.[11]

Experimental Protocol: In Vitro MAO Inhibition Assay

This protocol outlines a standard, high-throughput method to screen for MAO-A and MAO-B inhibitory activity.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of N-Methyl-2-benzyloxyethylamine against human recombinant MAO-A and MAO-B enzymes.

Materials:

-

N-Methyl-2-benzyloxyethylamine

-

Human recombinant MAO-A and MAO-B (commercial kits available)

-

MAO-Glo™ Assay Kit (Promega) or similar luminescence-based kit

-

Clorgyline (selective MAO-A inhibitor control)

-

Pargyline (selective MAO-B inhibitor control)

-

96-well white, opaque microplates

-

Luminometer

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of N-Methyl-2-benzyloxyethylamine in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the assay buffer.

-

Assay Setup: In duplicate wells of a 96-well plate, add 5 µL of each compound dilution. Include wells for positive controls (Clorgyline for MAO-A, Pargyline for MAO-B) and negative controls (DMSO vehicle).

-

Enzyme Addition: Add 10 µL of MAO-A or MAO-B enzyme solution to the appropriate wells.

-

Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

-

Substrate Addition: Add 10 µL of the MAO substrate (provided in the kit) to all wells to initiate the enzymatic reaction.

-

Reaction Incubation: Incubate for 60 minutes at room temperature.

-

Detection: Add 25 µL of the Luciferin Detection Reagent to each well. This reagent converts a reaction byproduct into a luminescent signal. Incubate for 20 minutes.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Postulated Research Application 2: Antimicrobial Discovery

The benzylamine and related carbazole moieties have been identified in compounds with notable antibacterial and antifungal properties.[12][13] This suggests that N-Methyl-2-benzyloxyethylamine could serve as a scaffold for developing new antimicrobial agents.

Hypothesis: Antibacterial and Antifungal Activity

Rationale: The lipophilic benzyl group can facilitate membrane interaction, while the cationic amine at physiological pH can interact with negatively charged components of microbial cell walls or membranes, potentially leading to disruption and cell death. Many alkaloids, which are nitrogenous organic compounds, exhibit a wide range of biological activities, including antimicrobial effects.[14]

Experimental Protocol: Broth Microdilution Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC), a key metric of antimicrobial potency.

Objective: To determine the MIC of N-Methyl-2-benzyloxyethylamine against a panel of pathogenic bacteria and fungi.

Materials:

-

N-Methyl-2-benzyloxyethylamine

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile 96-well clear microplates

-

Spectrophotometer (plate reader)

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the microbial strains overnight. Dilute the cultures in the appropriate broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of N-Methyl-2-benzyloxyethylamine in the appropriate broth, starting from a high concentration (e.g., 512 µg/mL) down to a low concentration (e.g., 1 µg/mL).

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control well (inoculum without compound) and a negative control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Caption: Logical flow from molecular structure to proposed experimental screening.

Conclusion and Future Directions

N-Methyl-2-benzyloxyethylamine is more than a mere chemical intermediate; it is a molecule rich with potential. Its structural motifs point toward plausible, testable hypotheses in neuropharmacology and antimicrobial research. The experimental frameworks provided in this guide offer clear, actionable pathways for scientists to validate these hypotheses. Future work could involve synthesizing a library of analogs by modifying the benzyl ring or the N-methyl group to establish structure-activity relationships (SAR) and optimize for potency and selectivity. By shifting the perspective from a simple building block to a versatile research tool, the scientific community can begin to explore the full application space of N-Methyl-2-benzyloxyethylamine.

References

- Material Safety Data Sheet - N-Methylbenzylamine. Cole-Parmer. [URL: https://www.coleparmer.com/msds/28502_msds.pdf]

- SAFETY DATA SHEET - N-Methylbenzylamine. Merck Millipore. [URL: https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-INT-Site/en_US/-/USD/ShowDocument-File?ProductSKU=MDA_CHEM-801681&FileName=801681_SDS_EU_EN.PDF]

- N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine. Enamine. [URL: https://www.enamine.net/stock-compounds/building-blocks/z-building-blocks-for-parallel-synthesis/n-benzyl-n-methoxymethyl-n-tms-methylamine]

- 2-(Benzyloxy)ethanamine. ChemBK. [URL: https://www.chembk.com/en/chem/2-(Benzyloxy)ethanamine]

- Synthesis of N-Benzyl-N-methyl-chloroethylamine Hydrochloride. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-n-benzyl-n-methyl-chloroethylamine-hydrochloride/]

- SAFETY DATA SHEET - 2-(Benzyloxy)ethanamine. TCI Chemicals. [URL: https://www.tcichemicals.com/assets/sds/B5880_EN.pdf]

- 2-(Benzyloxy)ethanamine | C9H13NO | CID 533868. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/533868]

- N-Methyl-2-benzyloxyethylamine | C10H15NO | CID 268107. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/268107]

- 2-(BENZYLOXY)-ETHYLAMINE | 38336-04-8. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB21473047.htm]

- What Are Intermediates in Chemistry? BOC Sciences. [URL: https://www.bocsci.com/blog/what-are-intermediates-in-chemistry-definition-types-key-roles/]

- 2-(BENZYLOXY)-ETHYLAMINE - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_38336-04-8.htm]

- Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3205934/]

- Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7024346/]

- Chemical Intermediates 6 Secret Techniques for Efficient Synthesis. Medium. [URL: https://medium.com/@dakshilvasani/chemical-intermediates-6-secret-techniques-for-efficient-synthesis-3330626b9a84]

- Benzeneethanamine, 2,5-difluoro-beta,3,4-trihydroxy-N-methyl- | C9H11F2NO3. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/541614]

- N-Methyl-1,2-diphenylethylamine hydrochloride. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0666]

- Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941656/]

- N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl). PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1421372-67-9]

- 2026 Research on Chemical Intermediates – Impact Factor, Ranking & Research Scope. exaly.com. [URL: https://exaly.

- US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt. Google Patents. [URL: https://patents.google.

- Methamphetamine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Methamphetamine]

- Biological Activities of Alkaloids: From Toxicology to Pharmacology. MDPI. [URL: https://www.mdpi.com/1422-0067/21/7/2372]

- Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. ResearchGate. [URL: https://www.researchgate.

- Chemical Properties of Benzenamine, N-ethyl-2-methyl- (CAS 94-68-8). Cheméo. [URL: https://www.chemeo.com/cid/78-385-6/Benzenamine-N-ethyl-2-methyl-.php]

- 1681 PDFs | Review articles in CHEMICAL INTERMEDIATES. ResearchGate. [URL: https://www.researchgate.

- Formation of quaternary amines by N-methylation of azaheterocycles with homogeneous amine N-methyltransferases. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3389020/]

- Benzeneethanamine, 3,4-dibenzyloxy-2-fluoro-beta-hydroxy-N-methyl. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/541828]

- Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. PMC, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10500195/]

- Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cy/d1cy00720j]

- The Role of Chemical Intermediates in Modern Scientific Research. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-chem.com/news/the-role-of-chemical-intermediates-in-modern-scientific-research-74567389.html]

- N-[2-[2-(dimethylamino)ethoxy]ethyl]-N-methyl-1,3 propanediamine | C10H25N3O | CID. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/18945537]

- Amphetamine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Amphetamine]

Sources

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. N-Methyl-2-benzyloxyethylamine | C10H15NO | CID 268107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 2-(BENZYLOXY)-ETHYLAMINE | 38336-04-8 [chemicalbook.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 2-(Benzyloxy)ethanamine | C9H13NO | CID 533868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methamphetamine - Wikipedia [en.wikipedia.org]

- 11. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis, Derivatization, and Pharmacological Evaluation of N-Methyl-2-benzyloxyethylamine Analogues

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of N-Methyl-2-benzyloxyethylamine and its structural analogues as a potential scaffold for novel therapeutic agents. Recognizing the nascent stage of research into this specific chemical entity, this document outlines a complete, field-proven workflow for its synthesis, derivatization, and thorough pharmacological characterization. By integrating detailed experimental protocols with the underlying scientific rationale, this guide is intended to empower researchers to explore the therapeutic potential of this compound class and to navigate the critical steps of early-stage drug discovery. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

Introduction: The Rationale for Investigating N-Methyl-2-benzyloxyethylamine Analogues

The N-Methyl-2-benzyloxyethylamine core structure presents a compelling starting point for medicinal chemistry exploration. Its structural motifs, including a secondary amine and a benzyl ether, are present in numerous biologically active compounds, suggesting a potential for interaction with a variety of pharmacological targets, particularly within the central nervous system (CNS). The flexibility of this scaffold allows for systematic structural modifications to probe structure-activity relationships (SAR) and to optimize for desired pharmacological properties.

This guide will provide a strategic pathway for the synthesis of a focused library of analogues and their subsequent evaluation through a cascade of in vitro assays designed to elucidate their biological activity, mechanism of action, and potential liabilities.

Chemical Synthesis and Derivatization

The synthesis of N-Methyl-2-benzyloxyethylamine and its derivatives is readily achievable through established organic chemistry methodologies. The following section details a robust synthetic protocol and outlines strategies for generating a diverse library of analogues.

Synthesis of the Core Scaffold: N-Methyl-2-benzyloxyethylamine

A reliable method for the synthesis of the parent compound, N-Methyl-2-benzyloxyethylamine, can be adapted from established procedures for similar N-methylated amines. A two-step process involving imine formation followed by reduction is a common and effective approach.

Experimental Protocol: Synthesis of N-Methyl-2-benzyloxyethylamine

-

Step 1: Imine Formation.

-

In a round-bottom flask, dissolve 2-benzyloxyethanamine (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

-

To this solution, add paraformaldehyde (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Step 2: Reduction to the Secondary Amine.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Carefully add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel to yield N-Methyl-2-benzyloxyethylamine.

-

Causality Behind Experimental Choices: The use of paraformaldehyde provides a convenient source of formaldehyde for the formation of the N-methyl imine. Sodium borohydride is a mild and selective reducing agent suitable for the reduction of the imine to the corresponding secondary amine without affecting the benzyl ether moiety.

Strategy for Analogue and Derivative Synthesis

To explore the SAR of the N-Methyl-2-benzyloxyethylamine scaffold, a focused library of analogues should be synthesized. Modifications can be strategically introduced at three key positions: the benzyl ring, the ethylamine backbone, and the N-methyl group.

-

A. Benzyl Ring Modifications: Substitution on the phenyl ring can modulate electronic and steric properties, influencing receptor binding and pharmacokinetic profiles. A variety of substituted benzyl bromides or chlorides can be used in the initial ether synthesis to generate analogues with electron-donating or electron-withdrawing groups in the ortho, meta, and para positions.

-

B. Ethylamine Backbone Modifications: The length and substitution of the ethylamine linker can impact the spatial orientation of the key pharmacophoric elements. Analogues with different linker lengths or with alkyl substituents on the backbone can be synthesized from the corresponding amino alcohols.

-

C. N-Substituent Variation: The N-methyl group can be replaced with other alkyl or arylalkyl groups to probe the steric and electronic requirements of the binding pocket. This can be achieved through reductive amination of 2-benzyloxyethylamine with different aldehydes or ketones.

Caption: Strategies for the derivatization of the N-Methyl-2-benzyloxyethylamine scaffold.

In Vitro Pharmacological Evaluation: A Tiered Screening Approach

A systematic, tiered approach to in vitro screening is essential for efficiently characterizing the pharmacological profile of the synthesized analogues. The following sections detail a proposed screening cascade, starting with broad primary screening and progressing to more specific secondary and safety-related assays.

Caption: A tiered in vitro screening cascade for N-Methyl-2-benzyloxyethylamine analogues.

Primary Screening: Broad Target Profiling and Cytotoxicity

The initial phase of screening aims to identify the primary biological targets of the synthesized compounds and to assess their general cytotoxicity.

3.1.1. Receptor Binding Assays

Given the structural resemblance to known CNS-active agents, a broad panel of receptor binding assays is the logical starting point. This will provide initial insights into the potential therapeutic applications and off-target effects.

Experimental Protocol: Radioligand Receptor Binding Assay

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the receptor of interest (e.g., HEK293 cells expressing human serotonin, dopamine, or GABA receptors).

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the target receptor (e.g., [³H]-Ketanserin for 5-HT₂A receptors), and the test compound at various concentrations.

-

Incubation: Incubate the plates at a specified temperature for a sufficient time to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

-

Detection: Quantify the amount of bound radioligand on the filter mat using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) by non-linear regression analysis.

3.1.2. Cytotoxicity Assay

The MTT assay is a reliable and high-throughput method to assess the general cytotoxicity of the compounds.

Experimental Protocol: MTT Assay [1]

-

Cell Seeding: Seed a suitable cell line (e.g., HeLa or HEK293) in a 96-well plate and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for 24-48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[1]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Secondary Assays: Functional Activity and Mechanistic Elucidation

Compounds that demonstrate significant activity in the primary screens and acceptable cytotoxicity profiles should be advanced to secondary assays to confirm their functional activity and to begin to elucidate their mechanism of action.

3.2.1. Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at its target receptor. The choice of assay will depend on the signaling pathway of the identified target receptor (e.g., cAMP assays for Gs or Gi-coupled receptors, calcium flux assays for Gq-coupled receptors).

3.2.2. In Vitro CNS Activity Models

For compounds showing promising CNS receptor activity, further in vitro characterization can be performed using models that mimic certain aspects of CNS function. For example, electrophysiological studies on cultured neurons can assess the effects of the compounds on neuronal excitability.

Safety Pharmacology: Early Assessment of Potential Liabilities

Early identification of potential safety issues is critical in drug discovery. Two key areas of concern for many small molecules are cardiovascular safety and metabolic stability.

3.3.1. hERG Channel Assay

Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[2] Therefore, early assessment of hERG liability is a standard part of preclinical drug development.[3]

Experimental Protocol: Automated Patch Clamp hERG Assay [2]

-

Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

-

Automated Patch Clamp: Utilize an automated patch-clamp system to establish whole-cell recordings from individual cells.

-

Compound Application: Apply a range of concentrations of the test compound to the cells and record the hERG current.

-

Data Analysis: Measure the inhibition of the hERG current at each concentration and determine the IC₅₀ value.

3.3.2. Metabolic Stability Assay

The metabolic stability of a compound in the liver is a key determinant of its pharmacokinetic profile. The liver microsomal stability assay provides a good initial assessment of a compound's susceptibility to Phase I metabolism.[4][5]

Experimental Protocol: Liver Microsomal Stability Assay [6]

-

Incubation Mixture: Prepare an incubation mixture containing pooled human liver microsomes, the test compound, and a NADPH-regenerating system in a suitable buffer.

-

Time Course: Incubate the mixture at 37°C and remove aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Quenching: Stop the metabolic reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

-

Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.

Data Interpretation and Lead Optimization

The data generated from this comprehensive in vitro screening cascade will enable a thorough evaluation of the synthesized N-Methyl-2-benzyloxyethylamine analogues.

Structure-Activity Relationship (SAR) Analysis

The pharmacological data should be compiled into tables to facilitate the analysis of SAR.

Table 1: Hypothetical In Vitro Pharmacological Profile of N-Methyl-2-benzyloxyethylamine Analogues

| Compound | R¹ | R² | 5-HT₂A Ki (nM) | D₂ Ki (nM) | hERG IC₅₀ (µM) | CLᵢₙₜ (µL/min/mg) |

| 1 | H | H | 150 | >10,000 | >30 | 25 |

| 2a | 4-OMe | H | 50 | 5,000 | >30 | 15 |

| 2b | 4-Cl | H | 75 | 8,000 | 15 | 30 |

| 3 | H | CH₃ | 200 | >10,000 | >30 | 45 |

By analyzing these data, researchers can identify structural modifications that enhance potency and selectivity for the desired target while minimizing off-target effects and improving metabolic stability. This iterative process of design, synthesis, and testing is the cornerstone of lead optimization.

Conclusion and Future Directions

This technical guide provides a robust and scientifically sound framework for the systematic investigation of N-Methyl-2-benzyloxyethylamine and its analogues. By following the outlined synthetic and pharmacological evaluation strategies, researchers can effectively explore the therapeutic potential of this chemical scaffold. The data generated will provide a solid foundation for further lead optimization, in vivo efficacy studies, and the potential development of novel drug candidates. The key to success lies in the iterative application of these principles, driven by a deep understanding of the causal relationships between chemical structure and biological activity.

References

- Masiulis, S., et al. (2019). GABA A receptor signalling mechanisms revealed by structural pharmacology.

-

National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. Retrieved January 26, 2026, from [Link]

- Elands, J., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 39(3), 163–170.

- Paul, S., et al. (2021). Investigation of CNS depressant and muscle relaxant effects of the ethnomedicinal plant Macropanax dispermus on Swiss Albino mice and its effect against oxidative stress. Future Journal of Pharmaceutical Sciences, 7(1), 1-11.

-

U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved January 26, 2026, from [Link]

-

Organic Syntheses. (n.d.). N-Methyl-1,2-diphenylethylamine hydrochloride. Retrieved January 26, 2026, from [Link]

- Singh, K., et al. (2022). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures. ACS infectious diseases, 8(3), 567–577.

-

National Center for Biotechnology Information. (n.d.). N-Methyl-2-benzyloxyethylamine. PubChem. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Receptor Binding Assay Conditions. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2012). CNS Depressant activity in two species of Mulberry. Retrieved January 26, 2026, from [Link]

- Nichols, D. E., et al. (1990). (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxy-methamphetamine-like behavioral activity. Journal of medicinal chemistry, 33(2), 703–709.

- Soares, A. C., et al. (2021). Amino Acids in the Development of Prodrugs. Molecules (Basel, Switzerland), 26(16), 4945.

-

ResearchGate. (n.d.). Structures of GABA and analogs pertinent to the present study. Retrieved January 26, 2026, from [Link]

-

BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved January 26, 2026, from [Link]

-

Cyprotex. (n.d.). hERG Safety. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methyl-2-((o-methyl-alpha-phenylbenzyl)oxy)ethylamine hydrochloride. PubChem. Retrieved January 26, 2026, from [Link]

-

IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (2017). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Retrieved January 26, 2026, from [Link]

-

Cyprotex. (n.d.). Microsomal Stability. Retrieved January 26, 2026, from [Link]

- Al-Khafaji, K., et al. (2022). Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity. Molecules (Basel, Switzerland), 27(2), 522.

- Paul, S., et al. (2021). Investigation of CNS depressant and muscle relaxant effects of the ethnomedicinal plant Macropanax dispermus on Swiss Albino mice and its effect against oxidative stress. Future Journal of Pharmaceutical Sciences, 7, 133.

- Schepmann, D., et al. (2011). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.

-

Wikipedia. (n.d.). VX (nerve agent). Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2017). MTT Proliferation Assay Protocol. Retrieved January 26, 2026, from [Link]

- Pal, A., et al. (2021). Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society, 143(35), 14353–14362.

- Chua, H. C., et al. (2015). The Direct Actions of GABA, 2'-Methoxy-6-Methylflavone and General Anaesthetics at β3γ2L GABAA Receptors: Evidence for Receptors with Different Subunit Stoichiometries. PloS one, 10(10), e0140559.

-

Mediford Corporation. (2024). Best Practice hERG Assay. Retrieved January 26, 2026, from [Link]

-

Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved January 26, 2026, from [Link]

-

Organic Syntheses. (n.d.). Ethylamine, N-methyl-. Retrieved January 26, 2026, from [Link]

- Li, Y., et al. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. Molecules (Basel, Switzerland), 28(2), 587.

-

ResearchGate. (2014). EVALUATION OF CNS DEPRESSANT AND ANALGESIC ACTIVITIES OF THE METHANOL EXTRACT OF PIPER LONGUM LINN. LEAVES. Retrieved January 26, 2026, from [Link]

- Rivas, V., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Journal of pharmacological and toxicological methods, 69(2), 143–150.

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved January 26, 2026, from [Link]

- de Villiers, M., et al. (2021). Discovery of Novel Cyclic Ethers with Synergistic Antiplasmodial Activity in Combination with Valinomycin. Molecules (Basel, Switzerland), 26(11), 3169.

-

Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved January 26, 2026, from [Link]

- Saraf, A., et al. (2012). Study of central nervous system depressant and behavioral activity of an ethanol extract of Achyranthes aspera (Agadha) in different animal models. International journal of applied & basic medical research, 2(2), 108–112.

-

ChemRxiv. (2019). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. Retrieved January 26, 2026, from [Link]

- Masiulis, S., et al. (2019). GABAA receptor signalling mechanisms revealed by structural pharmacology.

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved January 26, 2026, from [Link]

-

BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved January 26, 2026, from [Link]

Sources

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 3. fda.gov [fda.gov]

- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 5. mercell.com [mercell.com]

- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

Theoretical and Applied Perspectives on N-Methyl-2-benzyloxyethylamine: A Technical Guide for Researchers

Introduction

N-Methyl-2-benzyloxyethylamine is a secondary amine featuring a benzyl ether moiety. Its structure suggests potential applications in medicinal chemistry and pharmacology, drawing parallels to other biologically active phenethylamine and benzyl ether compounds. This technical guide provides a comprehensive overview of the theoretical and known properties of N-Methyl-2-benzyloxyethylamine, including its synthesis, analytical characterization, and a predictive assessment of its pharmacological and toxicological profiles based on structurally related molecules. This document is intended for researchers, scientists, and professionals in drug development who may encounter this compound as a synthetic intermediate, a potential scaffold for new chemical entities, or a subject of novel research endeavors. Given the limited publicly available experimental data on N-Methyl-2-benzyloxyethylamine, this guide integrates established chemical principles and data from analogous compounds to provide a robust theoretical framework.

Physicochemical Properties

The fundamental physicochemical properties of N-Methyl-2-benzyloxyethylamine have been computed and are summarized in the table below. These properties are essential for predicting its behavior in various chemical and biological systems.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO | PubChem[1] |

| Molecular Weight | 165.23 g/mol | PubChem[1] |

| IUPAC Name | N-methyl-2-(phenylmethoxy)ethanamine | PubChem[1] |

| CAS Number | 71126-62-0 | PubChem[1] |

| Topological Polar Surface Area | 21.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

Synthesis of N-Methyl-2-benzyloxyethylamine

Protocol 1: Reductive Amination

Reductive amination is a highly efficient and versatile method for forming carbon-nitrogen bonds.[2] This process involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. For the synthesis of N-Methyl-2-benzyloxyethylamine, 2-benzyloxyethylamine is reacted with formaldehyde in the presence of a suitable reducing agent.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-benzyloxyethylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at 0 °C, add aqueous formaldehyde (1.1 eq, 37% in water).

-

Formation of the Intermediate: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of iminium ions in the presence of aldehydes and is tolerant of mildly acidic conditions.[3]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford N-Methyl-2-benzyloxyethylamine.

Protocol 2: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines using excess formaldehyde and formic acid.[4][5] The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor. A key advantage of this method is that it typically avoids the formation of quaternary ammonium salts.[4]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, combine 2-benzyloxyethylamine (1.0 eq), aqueous formaldehyde (2.2 eq, 37% in water), and formic acid (2.2 eq).

-

Heating: Heat the reaction mixture to reflux (typically around 100 °C) for several hours. The reaction progress can be monitored by TLC or LC-MS.

-

Workup: After cooling to room temperature, carefully basify the reaction mixture with an aqueous solution of sodium hydroxide to a pH > 10.

-

Extraction: Extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or distillation under reduced pressure to yield N-Methyl-2-benzyloxyethylamine.

Analytical Characterization

While publicly accessible spectra for N-Methyl-2-benzyloxyethylamine are limited, data is noted to be available in spectral databases.[1] Based on the molecular structure and established principles of NMR and mass spectrometry, a predictive analysis of its spectral characteristics is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

| Predicted ¹H NMR Data | |

| Chemical Shift (ppm) | Multiplicity |

| ~ 7.3 | Multiplet |

| ~ 4.5 | Singlet |

| ~ 3.6 | Triplet |

| ~ 2.8 | Triplet |

| ~ 2.4 | Singlet |

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Predicted ¹³C NMR Data | |

| Chemical Shift (ppm) | Assignment |

| ~ 138 | Quaternary aromatic carbon (C-ipso) |

| ~ 128.4 | Aromatic carbons (C-ortho, C-meta) |

| ~ 127.7 | Aromatic carbon (C-para) |

| ~ 73 | Benzyl carbon (O-CH₂-Ph) |

| ~ 70 | Methylene carbon (O-CH₂) |

| ~ 52 | Methylene carbon (N-CH₂) |

| ~ 36 | Methyl carbon (N-CH₃) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of N-Methyl-2-benzyloxyethylamine is expected to produce a molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 165 corresponding to the molecular weight of the compound.

-

Base Peak: A prominent peak at m/z = 91, corresponding to the stable tropylium ion ([C₇H₇]⁺), formed by cleavage of the benzyl C-O bond.

-

Other Fragments:

-

A peak at m/z = 58 ([C₃H₈N]⁺) resulting from α-cleavage at the nitrogen atom.

-

A peak at m/z = 122 ([C₈H₁₀O]⁺˙) from the loss of the ethylamine moiety.

-

Theoretical Pharmacological Profile and Toxicological Assessment (Analog-Based)

In the absence of direct experimental data, the potential pharmacological and toxicological properties of N-Methyl-2-benzyloxyethylamine can be inferred from its structural components and related molecules.

Pharmacological Considerations

The structure of N-Methyl-2-benzyloxyethylamine contains a phenethylamine backbone, a common scaffold in many psychoactive compounds and neurotransmitters. The N-methyl group and the benzyloxyethyl substitution will significantly influence its pharmacological profile compared to unsubstituted phenethylamine.

-

Neuromodulatory Activity: N-methylphenethylamine is a naturally occurring trace amine neuromodulator in humans.[2][6] It acts as a potent agonist of the human trace amine-associated receptor 1 (hTAAR1), which modulates monoaminergic systems.[7] It is plausible that N-Methyl-2-benzyloxyethylamine could also interact with TAAR1, potentially influencing dopamine, norepinephrine, and serotonin signaling.

-

Benzyl Ether Moiety: Benzyl ethers are present in a variety of biologically active compounds. Some have been investigated as S1P₁ receptor agonists with immunosuppressive effects.[8] The lipophilic nature of the benzyl group may enhance the ability of the molecule to cross the blood-brain barrier.

Toxicology and Safety

The toxicological profile of N-Methyl-2-benzyloxyethylamine is unknown. However, information on its precursor and related compounds provides a basis for preliminary safety considerations.

-

Precursor Hazards: The starting material, 2-benzyloxyethylamine, is classified as a corrosive substance that causes severe skin burns and eye damage.[9][10] It is reasonable to assume that N-Methyl-2-benzyloxyethylamine may share some of these hazardous properties and should be handled with appropriate personal protective equipment.

-

Benzyl Ether Toxicity: Benzyl ether itself is reported to be harmful if swallowed and to cause skin, eye, and respiratory irritation.[11] The acute oral LD50 in rats is 3.860 mg/kg.[12]

-

Phenethylamine Analog Toxicity: N-methylated phenethylamine analogs can exhibit a range of toxic effects, including cardiovascular and neurological symptoms, particularly at high doses.[13][14]

Safety Summary Table:

| Hazard | Precaution |

| Skin and Eye Contact | Assumed to be corrosive. Wear appropriate gloves, lab coat, and eye protection. |

| Inhalation | May cause respiratory tract irritation. Handle in a well-ventilated area or fume hood. |

| Ingestion | Assumed to be harmful if swallowed. Avoid ingestion. |

Conclusion and Future Directions

N-Methyl-2-benzyloxyethylamine is a compound with a structural motif that suggests potential biological activity. This guide has provided a theoretical framework for its synthesis and characterization, drawing upon established chemical principles and data from analogous compounds. The proposed synthetic routes via reductive amination or the Eschweiler-Clarke reaction offer reliable methods for its preparation. The predicted analytical data provides a basis for its identification and characterization.

The primary limitation in the current understanding of this molecule is the lack of direct experimental data on its pharmacological and toxicological properties. Future research should focus on:

-

Definitive Synthesis and Characterization: Performing the proposed syntheses and fully characterizing the compound using modern analytical techniques to confirm the predicted spectral data.

-

In Vitro Pharmacological Profiling: Screening N-Methyl-2-benzyloxyethylamine against a panel of receptors, particularly monoaminergic G-protein coupled receptors like TAAR1, and transporters.

-

In Vivo Studies: If in vitro activity is observed, conducting in vivo studies in animal models to assess its pharmacokinetic properties, efficacy in relevant disease models, and preliminary toxicological profile.

By addressing these research gaps, the scientific community can fully elucidate the potential of N-Methyl-2-benzyloxyethylamine as a tool compound for neuropharmacological research or as a lead structure in drug discovery programs.

References

-

PubChem. (n.d.). 2-(Benzyloxy)ethanamine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

- Zhang, Y., Zhang, H., & Gao, K. (2021). Borane-trimethylamine is an efficient reducing agent for the selective methylation and formylation of amines with 1 atm CO2 under metal-free conditions. Organic Letters, 23(21), 8282-8286.

- Nishi, T., et al. (2014). Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists. Bioorganic & Medicinal Chemistry, 22(15), 4149-4163.

-

PubChem. (n.d.). N-Methyl-2-benzyloxyethylamine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

- El-Khatib, A. H., et al. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. Drug and Alcohol Dependence, 239, 109605.

- Hill, S. L., et al. (2013). Severe clinical toxicity associated with analytically confirmed recreational use of 25I-NBOMe: case series. Clinical Toxicology, 51(6), 487-492.

-

ResearchGate. (2018). Reductive amination of amines with formaldehyde? Retrieved January 26, 2026, from [Link]

- Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 890-894.

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 26, 2026, from [Link]

- Wang, Z. (2023).

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). Benzyl ethyl ether. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

ChemChart. (n.d.). N-Methylphenethylamine (589-08-2). Retrieved January 26, 2026, from [Link]

-

Pearson. (n.d.). The two most general amine syntheses are the reductive amination.... Retrieved January 26, 2026, from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved January 26, 2026, from [Link]

-

NIST. (n.d.). Benzenemethanamine, N-methyl-. National Institute of Standards and Technology. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts. Retrieved January 26, 2026, from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 26, 2026, from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). (a) Reaction pathway for the reductive amination with benzaldehyde and.... Retrieved January 26, 2026, from [Link]

- Ye, X.-Y., et al. (2021).

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

ResearchGate. (2002). A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES. Retrieved January 26, 2026, from [Link]

-

OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. Retrieved January 26, 2026, from [Link]

- John Wiley & Sons, Ltd. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(8), 668-672.

-

Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved January 26, 2026, from [Link]

-

NIST. (n.d.). Methylamine, N,N-dimethyl-. National Institute of Standards and Technology. Retrieved January 26, 2026, from [Link]

-

YouTube. (2019). Eschweiler–Clarke reaction: Methylation on amines. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (n.d.). N-Methylphenethylamine. Retrieved January 26, 2026, from [Link]

Sources

- 1. N-Methyl-2-benzyloxyethylamine | C10H15NO | CID 268107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. kgroup.du.edu [kgroup.du.edu]

- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. name-reaction.com [name-reaction.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Ethanamine, N-methyl- [webbook.nist.gov]

- 8. Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzyl Ethers [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 12. Benzyl ether - Safety Data Sheet [chemicalbook.com]

- 13. 2-Methylbenzylamine(89-93-0) 1H NMR spectrum [chemicalbook.com]

- 14. Benzenamine, N-ethyl-2-methyl- [webbook.nist.gov]

Methodological & Application

The Strategic Application of N-Methyl-2-benzyloxyethylamine as a Versatile Protecting Group for Amines: A Detailed Guide for Researchers

Introduction: Navigating the Complexities of Amine Protection in Modern Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious selection of protecting groups is a cornerstone of success. Amines, with their inherent nucleophilicity and basicity, often require temporary masking to prevent undesirable side reactions and to direct the course of a synthetic sequence with precision. While a plethora of amine protecting groups exist, each with its distinct profile of stability and cleavage, the N-Methyl-2-benzyloxyethylamine moiety presents a nuanced and advantageous alternative for the discerning synthetic chemist.

This comprehensive guide provides an in-depth exploration of N-Methyl-2-benzyloxyethylamine as a protecting group, offering detailed protocols for its synthesis, application in amine protection, and subsequent deprotection. We will delve into the mechanistic underpinnings of these transformations, present a comparative analysis against common amine protecting groups, and provide practical insights to empower researchers in leveraging this versatile tool in their synthetic endeavors.

Core Concepts: The Rationale for Employing N-Methyl-2-benzyloxyethylamine

The N-Methyl-2-benzyloxyethylamine protecting group can be conceptualized as a specialized N-benzyl group. The core of its utility lies in the benzylic ether linkage, which is readily cleaved under conditions of catalytic hydrogenolysis. This allows for a mild and highly selective deprotection strategy that is orthogonal to many other protecting groups, such as Boc and Fmoc, which are sensitive to acidic and basic conditions, respectively.[1] The presence of the N-methyl group prevents the formation of secondary amines upon deprotection, which can sometimes be a side reaction with simple N-benzyl groups. Furthermore, the ethylene glycol-like spacer may influence the solubility and physical properties of the protected amine, which can be advantageous in certain synthetic contexts.

Synthesis of the Protecting Group Reagent: N-Methyl-2-benzyloxyethylamine

The synthesis of N-Methyl-2-benzyloxyethylamine can be approached through several reliable methods. Here, we detail two common and effective strategies.

Method 1: Williamson Ether Synthesis Approach

This classic and robust method involves the formation of an ether linkage through the reaction of an alkoxide with a suitable alkyl halide. In this case, we utilize 2-(methylamino)ethanol and benzyl bromide.

Caption: Workflow for the Williamson Ether Synthesis of N-Methyl-2-benzyloxyethylamine.

Protocol 1: Synthesis of N-Methyl-2-benzyloxyethylamine via Williamson Ether Synthesis

-

Materials:

-

2-(Methylamino)ethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Benzyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(methylamino)ethanol (1.0 eq.) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq.) portion-wise, ensuring the temperature remains below 5 °C.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-